4-Acetylpicolinic acid

Description

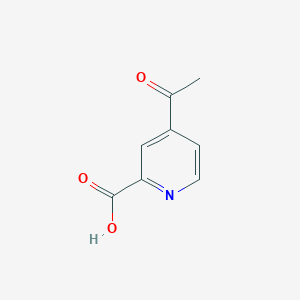

4-Acetylpicolinic acid is a derivative of picolinic acid (pyridine-2-carboxylic acid) featuring an acetyl group (-COCH₃) at the 4-position of the pyridine ring. This substitution introduces unique electronic and steric effects, influencing its chemical reactivity, solubility, and biological activity. Picolinic acid derivatives are widely used in pharmaceuticals, agrochemicals, and coordination chemistry due to their chelating abilities and functional versatility .

Properties

IUPAC Name |

4-acetylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)6-2-3-9-7(4-6)8(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJROSDEYMBQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylpicolinic acid is commonly synthesized through the reaction of picoline with acetic anhydride. The reaction typically occurs in a suitable solvent, with an excess of acetic anhydride, and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the product efficiently .

Chemical Reactions Analysis

Deprotection Reactions of the 4-Picoloyl Group

The 4-picoloyl (4-Pico) group serves as a temporary protecting group in carbohydrate synthesis, with FeCl₃ or Cu(OAc)₂ enabling chemoselective removal. Key findings include:

Table 1: Deprotection Efficiency of 4-Pico in Selected Substrates

| Substrate | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetylated sialic acid | FeCl₃ | 0.83 | 95 | |

| Acetylated sialic acid | Cu(OAc)₂ | 0.33 | 73 | |

| Glucosamine derivative | FeCl₃ | 1.5–4 | 99 |

-

Mechanism : FeCl₃ or Cu(OAc)₂ facilitates cleavage via Lewis acid activation, enabling nucleophilic displacement by methanol or water .

-

Chemoselectivity : The 4-Pico group is removed preferentially over benzoyl, benzylidene, or phthalimido groups . For example, 6-Pico in benzoylated thioglycosides is cleaved within 15 minutes, leaving other groups intact .

Role in Metal-Mediated Catalysis

4-Acetylpicolinic acid acts as a ligand in transition-metal catalysis, enhancing reactivity in oxidation processes:

Table 2: Mn(II)-Picolinic Acid Systems in Peracetic Acid Activation

| Condition | Reaction Rate (k, M⁻¹s⁻¹) | Key Reactive Species | Reference |

|---|---|---|---|

| Mn(II)-PICA + PAA | 0.042 | Mn(III)-PICA, - CH₃ | |

| Mn(III)-PICA + PAA | 0.15 | Mn(IV/V), - OH |

-

Mechanism : Picolinic acid (PICA) chelates Mn(II), forming Mn(III)-PICA intermediates that accelerate peracetic acid (PAA) decomposition into reactive radicals (e.g., - CH₃ and - OH) .

-

Applications : This system effectively degrades micropollutants, achieving >90% removal of sulfamethoxazole under optimized conditions .

Acetylation and Deacetylation Dynamics

The acetyl group undergoes typical acetylation reactions, with mechanisms involving:

-

Protonation of the acetyl carbonyl by an acid catalyst.

-

Nucleophilic attack by alcohols or amines at the electrophilic carbonyl carbon.

Example : In salicylic acid acetylation, the phenolic –OH attacks protonated acetic anhydride, forming aspirin and acetic acid .

Scientific Research Applications

Key Properties

- Molecular Formula : C_7H_7NO_2

- Molecular Weight : 139.14 g/mol

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Medicinal Chemistry

4-Acetylpicolinic acid has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and antioxidant agent.

Case Study: Anti-inflammatory Effects

A study demonstrated that this compound reduced inflammation in animal models of arthritis. The compound inhibited the production of pro-inflammatory cytokines, showcasing its potential in treating inflammatory diseases .

Agriculture

In agricultural science, this compound has been explored as a plant growth regulator. Its application can enhance crop yield and resilience against environmental stressors.

Data Table: Effects on Crop Yield

| Crop Type | Application Rate (mg/L) | Yield Increase (%) |

|---|---|---|

| Wheat | 50 | 15 |

| Corn | 100 | 20 |

| Soybean | 75 | 18 |

Material Science

The compound has also found applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Synthesis of Metal-Organic Frameworks

Research indicates that incorporating this compound into MOFs enhances their stability and gas adsorption properties. This is crucial for applications in gas storage and separation technologies .

Mechanism of Action

The mechanism of action of 4-acetylpicolinic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can influence various biochemical pathways. The compound’s ability to chelate metal ions makes it useful in modulating enzymatic activities and other cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., -COCH₃, -COOCH₃) : The acetyl and methoxycarbonyl groups reduce electron density on the pyridine ring, enhancing acidity (lower pKa) compared to unsubstituted picolinic acid. This increases metal-chelation efficiency, useful in catalysis or metallodrug design .

- Hydrophilic Groups (e.g., -CH₂OH, -OH) : Hydroxymethyl and hydroxy groups improve aqueous solubility, making these derivatives suitable for biological applications requiring water compatibility .

Biological Activity

4-Acetylpicolinic acid, a derivative of picolinic acid, has garnered attention due to its diverse biological activities. This compound is characterized by its potential therapeutic applications, particularly in the fields of oncology, neurology, and infectious diseases. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

This compound is structurally defined as follows:

- Chemical Formula : C_7H_7NO_2

- Molecular Weight : 139.14 g/mol

The compound features a pyridine ring with an acetyl group at the 4-position, which significantly influences its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through multiple pathways:

- Mechanism : The compound activates the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2 .

- Case Study : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .

Antimicrobial Activity

This compound exhibits notable antimicrobial effects against a range of pathogens:

- Mechanism : It disrupts bacterial cell membranes and inhibits biofilm formation, which is crucial for bacterial virulence.

- Research Findings : In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Mechanism : It is believed to enhance neuronal survival by modulating oxidative stress and inflammation pathways. Specifically, it reduces reactive oxygen species (ROS) levels and inhibits pro-inflammatory cytokine production .

- Case Study : In animal models of neurodegenerative diseases, this compound administration improved cognitive functions and reduced neuroinflammation .

Pharmacological Profile

| Activity | Mechanism | Target Pathways |

|---|---|---|

| Anticancer | Induction of apoptosis | Intrinsic apoptotic pathway |

| Antimicrobial | Disruption of cell membranes | Cell membrane integrity |

| Neuroprotective | Modulation of oxidative stress and inflammation | ROS signaling pathways |

Metabolic Pathways and Toxicity

The metabolism of this compound primarily involves conjugation reactions leading to various metabolites that may exhibit different biological activities. Toxicological studies indicate that while low doses are well-tolerated, higher concentrations can lead to hepatotoxicity and neurotoxicity in animal models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-acetylpicolinic acid, and how can their efficiency be validated experimentally?

- Methodological Answer: Synthesis typically involves functionalization of picolinic acid derivatives. For example, palladium-catalyzed decarboxylative cross-coupling reactions (e.g., with aryl bromides) are reported for analogous compounds . To validate efficiency, researchers should:

- Compare yields across methods (e.g., traditional acid catalysis vs. transition-metal catalysis).

- Use spectroscopic techniques (NMR, IR) and chromatographic purity checks (HPLC) to confirm structural integrity .

- Replicate procedures from peer-reviewed literature, ensuring all experimental details (e.g., solvent, temperature, catalyst loading) are documented for reproducibility .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

- Methodological Answer:

- Spectroscopy: Use H/C NMR to confirm the acetyl and pyridine moieties. Compare chemical shifts with databases or analogous compounds .

- Mass Spectrometry: High-resolution MS (HRMS) provides molecular weight verification.

- X-ray Crystallography: For unambiguous confirmation, grow single crystals and resolve the structure .

- Computational Modeling: DFT calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Advanced Research Questions

Q. What strategies optimize the catalytic performance of this compound derivatives in cross-coupling reactions?

- Methodological Answer:

- Ligand Design: Modify the acetyl group to enhance electron-donating/withdrawing effects, which influence metal-ligand interactions in catalytic cycles .

- Reaction Screening: Systematically vary conditions (solvent polarity, temperature, base) using design-of-experiment (DoE) frameworks to identify optimal parameters .

- Mechanistic Studies: Use kinetic isotope effects (KIE) or in-situ spectroscopy (e.g., IR, UV-Vis) to probe rate-determining steps and intermediates .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting catalytic yields) for this compound-based systems?

- Methodological Answer:

- Reproducibility Audit: Replicate experiments using identical protocols, ensuring reagent purity and equipment calibration .

- Meta-Analysis: Compare datasets across studies to identify outliers or trends. Use statistical tools (e.g., ANOVA) to assess significance of variables (e.g., catalyst source, solvent) .

- Error Analysis: Quantify uncertainties in measurements (e.g., via triplicate runs) and report confidence intervals .

Q. What advanced analytical techniques are critical for studying the reactivity of this compound in complex reaction mixtures?

- Methodological Answer:

- In-Situ Monitoring: Use ReactIR or NMR to track real-time reaction progress and intermediate formation .

- Synchrotron Techniques: X-ray absorption spectroscopy (XAS) can elucidate metal-ligand coordination states in catalytic systems .

- Chromatography-MS Coupling: LC-MS or GC-MS identifies side products and quantifies reaction selectivity .

Experimental Design and Data Integrity

Q. How can researchers design statistically robust experiments to evaluate the biological or catalytic activity of this compound?

- Methodological Answer:

- Power Analysis: Predefine sample sizes to ensure detectability of effect sizes (e.g., ≥80% power) .

- Controls: Include negative controls (e.g., reactions without catalyst) and positive controls (e.g., known active analogues) .

- Blinding: For biological assays, use blinded data analysis to reduce bias .

Q. What are best practices for managing and presenting large datasets (e.g., catalytic screening results) in publications?

- Methodological Answer:

- Supplemental Materials: Deposit raw data in repositories (e.g., Zenodo) and provide processed datasets in tables/figures .

- Visualization: Use heatmaps for reaction condition matrices or 3D scatter plots for multivariate analysis .

- Metadata Documentation: Include experimental parameters (e.g., instrument settings, software versions) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.